3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
CAS No.:
Cat. No.: VC15686806
Molecular Formula: C25H15BrO6
Molecular Weight: 491.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H15BrO6 |
|---|---|
| Molecular Weight | 491.3 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C25H15BrO6/c26-14-11-9-13(10-12-14)19(20-22(27)15-5-1-3-7-17(15)31-24(20)29)21-23(28)16-6-2-4-8-18(16)32-25(21)30/h1-12,19,27-28H |
| Standard InChI Key | SRDHEEJFLPNHMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5OC4=O)O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of the compound is CHBrO, with a molecular weight of 491.3 g/mol . Its structure comprises two chromen-2-one (coumarin) moieties: one substituted with a 4-hydroxy group and the other bearing a 4-bromophenyl group at the C3 position (Figure 1). The presence of both electron-withdrawing (bromine) and electron-donating (hydroxy) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
The compound’s SMILES string (C1C2=CC=CC=C2C(=C(C1=O)C(C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5OC4=O)O)O) encodes its bifunctional coumarin framework, while its InChIKey (XGUQAQLMCUIQRW-UHFFFAOYSA-N) provides a unique identifier for database searches .
Synthetic Routes
Core Coumarin Synthesis
The 4-hydroxycoumarin moiety is typically synthesized via acylative cyclization of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxyacetophenone with diethyl carbonate in the presence of sodium hydride yields 4-hydroxycoumarin through intramolecular esterification . This method achieves yields exceeding 70% under optimized conditions .
Functionalization at C3
Introducing the 4-bromophenyl group at C3 involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. A reported strategy employs:
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Mannich Reaction: Condensation of 4-hydroxycoumarin with 4-bromobenzaldehyde and a secondary amine to form a β-amino ketone intermediate.
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Demethylation: Acidic hydrolysis removes protective groups, yielding the target compound .
Alternative routes utilize palladium-catalyzed allylation or ytterbium triflate-mediated coupling to attach aromatic substituents, though these methods require stringent anhydrous conditions .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR: The 4-hydroxy group resonates as a singlet near δ 10.5–11.0 ppm, while aromatic protons from the coumarin and bromophenyl groups appear as multiplet signals between δ 7.0–8.5 ppm . The C3 methylene bridge protons are deshielded to δ 5.5–6.0 ppm due to adjacent carbonyl groups .
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C NMR: Key signals include the carbonyl carbons at δ 160–165 ppm and the quaternary carbon bearing the bromophenyl group at δ 120–125 ppm .
Infrared (IR) Spectroscopy
The IR spectrum exhibits strong absorptions for:
Chemical Reactivity
Electrophilic Substitution
The electron-rich 4-hydroxycoumarin ring undergoes nitration and sulfonation at the C6 and C8 positions, while the bromophenyl group directs further substitutions to its meta position .
Tautomerism and Chelation
The 4-hydroxy group participates in keto-enol tautomerism, stabilizing the enol form through intramolecular hydrogen bonding (Figure 2) . This tautomer enhances chelation with metal ions like Fe and Cu, relevant for catalytic applications .
Photochemical Behavior
Under UV light, the coumarin core undergoes [2+2] photodimerization, forming cyclobutane derivatives. This reactivity is modulated by the bromophenyl group’s steric effects .
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